Tris(1H,1H,2H,2H-perfluorooctyl)tin hydride

Overview

Description

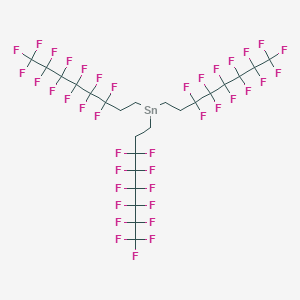

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride: is a specialized organotin compound known for its unique chemical properties. It is often used in various scientific and industrial applications due to its stability and reactivity. The compound is characterized by the presence of multiple fluorine atoms, which contribute to its high hydrophobicity and chemical resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride typically involves the reaction of organotin halides with hydride sources. One common method is the reaction of Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin bromide with a hydride donor under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions in specialized reactors to ensure purity and yield. The process includes rigorous purification steps to remove any impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride undergoes various types of chemical reactions, including:

Reduction: It can act as a reducing agent in organic synthesis.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tin-hydride bond is replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction Reactions: Common reagents include hydrogen gas and other hydride donors.

Substitution Reactions: Typical conditions involve the use of polar solvents and moderate temperatures to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions often yield the corresponding reduced organic compounds, while substitution reactions produce various organotin derivatives .

Scientific Research Applications

Chemistry: In chemistry, Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride is used as a reagent in organic synthesis, particularly in the reduction of carbonyl compounds and other functional groups .

Biology: The compound has applications in biological research, where it is used to study the effects of organotin compounds on biological systems. Its high hydrophobicity makes it useful in studying membrane interactions and other hydrophobic environments .

Medicine: In medicine, Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride is being explored for its potential use in drug delivery systems due to its ability to interact with biological membranes .

Industry: Industrially, the compound is used in the production of specialized coatings and materials that require high chemical resistance and hydrophobic properties .

Mechanism of Action

The mechanism of action of Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride involves its ability to donate hydride ions in chemical reactions. This property makes it a valuable reducing agent in organic synthesis. The molecular targets and pathways involved include interactions with carbonyl groups and other electrophilic centers in organic molecules .

Comparison with Similar Compounds

- Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin bromide

- Tris(1H,1H,2H,2H-perfluorooctyl)tin hydride

- Tris(2-(perfluorohexyl)ethyl)tin hydride

Uniqueness: Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride is unique due to its high fluorine content, which imparts exceptional hydrophobicity and chemical resistance. This makes it particularly useful in applications requiring these properties, such as in specialized coatings and materials .

Biological Activity

Tris(1H,1H,2H,2H-perfluorooctyl)tin hydride is a fluorinated organotin compound that has garnered attention due to its unique chemical properties and potential biological activities. This compound is characterized by its three perfluorooctyl groups attached to a tin atom, which significantly influences its reactivity and interactions with biological systems. Understanding its biological activity is crucial for assessing its safety and potential applications in various fields, including pharmaceuticals and materials science.

This compound exhibits properties typical of organotin compounds, such as hydrophobicity due to the perfluorinated chains. The presence of tin and fluorine atoms contributes to its unique electronic characteristics, which can affect its interaction with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C24H27F27Sn |

| Molecular Weight | 1003.00 g/mol |

| Appearance | Colorless liquid |

| Solubility | Insoluble in water; soluble in organic solvents |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Halogen Bonding : The presence of fluorine atoms allows for halogen bonding interactions with biomolecules. This can enhance binding affinity to targets such as proteins and nucleic acids .

- Reactivity with Thiols : Organotin compounds are known to react with thiol groups in proteins, potentially leading to enzyme inhibition or modification of protein structure .

- Antimicrobial Activity : Some studies have indicated that fluorinated organotin compounds exhibit antimicrobial properties, which may be relevant for applications in biocides or preservatives .

Case Studies

Several studies have explored the biological implications of organotin compounds similar to this compound.

- Antimicrobial Efficacy : A study demonstrated that certain organotin compounds showed significant inhibitory effects against various bacterial strains. The mechanism was linked to disruption of bacterial cell membranes and interference with metabolic processes .

- Cytotoxicity Assessment : Research assessing the cytotoxic effects of organotin derivatives revealed that these compounds could induce apoptosis in cancer cell lines. The presence of perfluorinated groups was found to enhance cytotoxicity compared to their non-fluorinated counterparts .

- Enzyme Inhibition : Investigations into the interaction between organotin compounds and enzymes indicated that these compounds could act as inhibitors through covalent modification of active site residues. This was particularly noted in studies involving metalloproteins .

Toxicological Considerations

While this compound demonstrates interesting biological activities, it is essential to consider its toxicological profile:

- Environmental Impact : Organotin compounds are known for their persistence in the environment and potential bioaccumulation. Regulatory agencies have raised concerns about their ecological effects.

- Health Risks : Exposure to organotin compounds has been associated with neurotoxic effects and reproductive toxicity in animal studies. Further research is necessary to fully understand the implications for human health.

Properties

InChI |

InChI=1S/3C8H4F13.Sn/c3*1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;/h3*1-2H2; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZMMYXGLVKSEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Sn](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H12F39Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1160.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.